molecular formula C26H33N3O5S B2493593 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894025-99-1

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2493593
CAS No.: 894025-99-1
M. Wt: 499.63
InChI Key: NIQWJVORARJQPH-UHFFFAOYSA-N
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Description

2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C26H33N3O5S and its molecular weight is 499.63. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Reactivity

The molecular structure and reactivity of compounds related to 2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide have been a focal point in research. For instance, the study of the cyclization of similar molecular structures in the presence of bases has been explored, revealing the formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under various conditions (Ukrainets et al., 2014). Additionally, the synthesis and antimicrobial evaluation of certain isoxazole-based heterocycles, incorporating sulfamoyl moieties, have been reported, indicating the versatility of related molecular frameworks (Darwish et al., 2014).

Biological and Medicinal Applications

Compounds with similar structural characteristics have shown significant potential in biological and medicinal applications. For example, some derivatives have demonstrated pro-apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). Another study synthesized and evaluated the antibacterial activity of novel ethyl thionicotinates and related compounds, showcasing their efficacy against various microbial strains (Gad-Elkareem & El-Adasy, 2010).

Chemical Synthesis and Modification

The chemical synthesis and modification of related compounds have been extensively studied, highlighting the importance of structural alterations in determining biological activity. Research in this area includes the synthesis of indapamide derivatives as anticancer agents, revealing the influence of structural changes on biological activity and potency (Yılmaz et al., 2015). Additionally, the synthesis and characterization of novel 4-arylsulfonyl-1,3-oxazoles have been reported, with an emphasis on their anticancer evaluation and the impact of substituents on activity (Zyabrev et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s challenging to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications. If it shows promise as a drug, it could be subject to preclinical and clinical testing .

Properties

IUPAC Name

2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S/c1-6-34-23-14-10-8-12-21(23)27-25(30)17-35(32,33)24-15-28(22-13-9-7-11-20(22)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWJVORARJQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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